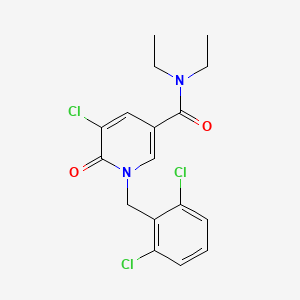
5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H17Cl3N2O2 and its molecular weight is 387.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound with significant biological activity. Its molecular formula is C17H17Cl3N2O2 and it has a molecular weight of 387.69 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound features several key structural elements that contribute to its biological activity:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
- Pyridine Ring : The pyridine moiety is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H17Cl3N2O2 |
| Molecular Weight | 387.69 g/mol |
| CAS Number | 339024-04-3 |
| Synonyms | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound has significant activity against HeLa (cervical cancer) and U87 (glioblastoma) cells.
Cytotoxicity Studies
In a comparative study, the IC50 values of the compound were determined for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 97.1 |
| U87 | 93.7 |
| EUFA30 (normal) | >300 |
These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity to normal cells, indicating its potential as a therapeutic agent.
The mechanism by which this compound exerts its anticancer effects involves induction of apoptosis in cancer cells. Flow cytometry analyses revealed increased fractions of early and late apoptotic cells upon treatment with the compound. Specifically:
- Early Apoptosis : Up to 9.5% in treated HeLa cells compared to 0.3% in untreated controls.
- Late Apoptosis and Necrosis : Notable increases were also observed, indicating robust apoptotic signaling pathways activated by the compound.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. Its structure allows for interaction with bacterial membranes, potentially disrupting their integrity.
Study on Anticancer Activity
A study published in a peer-reviewed journal assessed the cytotoxic effects of various derivatives of pyridinecarboxamides, including our compound of interest. The findings indicated that:
- Selectivity : The compound demonstrated higher efficacy against cancerous cell lines compared to non-cancerous ones.
- Synergistic Effects : When combined with other chemotherapeutic agents, there was an observed enhancement in cytotoxicity, suggesting potential for combination therapies.
Future Directions
Further research is warranted to explore:
- In vivo Efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its mode of action.
Propriétés
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-N,N-diethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)11-8-15(20)17(24)22(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXVNUOBRFMELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














